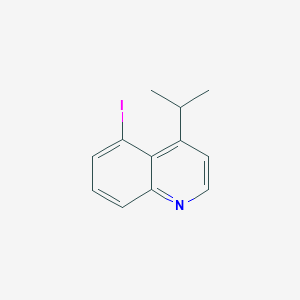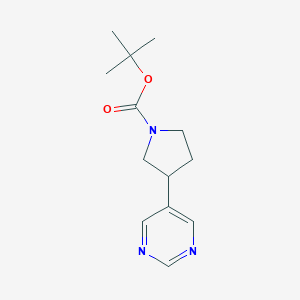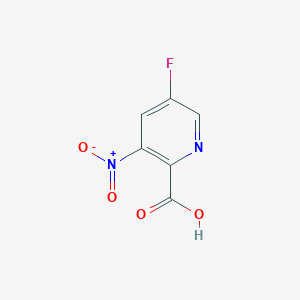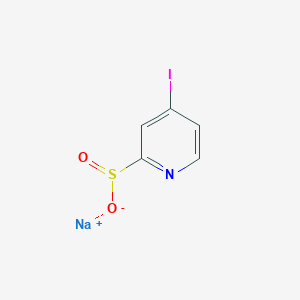
Sodium 4-iodopyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-iodopyridine-2-sulfinate is a chemical compound with the molecular formula C5H3INNaO2S. It is a sodium salt of 4-iodopyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-iodopyridine-2-sulfinate typically involves the sulfonylation of 4-iodopyridine. One common method includes the reaction of 4-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-iodopyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the iodide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Major Products:
- Sulfonic acids
- Sulfides
- Various substituted pyridine derivatives
Applications De Recherche Scientifique
Sodium 4-iodopyridine-2-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and in cross-coupling reactions.
- Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
- Medicine: It is involved in the development of new drugs and therapeutic agents.
- Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of sodium 4-iodopyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- Sodium 4-chloropyridine-2-sulfinate
- Sodium 4-bromopyridine-2-sulfinate
- Sodium 4-fluoropyridine-2-sulfinate
Comparison: Sodium 4-iodopyridine-2-sulfinate is unique due to the presence of the iodine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its chloro, bromo, and fluoro counterparts, the iodo derivative often exhibits higher reactivity in nucleophilic substitution reactions, making it a preferred choice in certain synthetic applications .
Propriétés
Formule moléculaire |
C5H3INNaO2S |
|---|---|
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
sodium;4-iodopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4INO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Clé InChI |
RXVFJFGIEQLUEH-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=C(C=C1I)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)

![1,8-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B13670961.png)

![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)


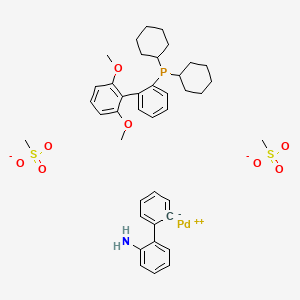
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
